5-Aminomethyl-2-methyl-benzoic acid methyl ester
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Overview
Description
5-Aminomethyl-2-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid and features an amino group attached to the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 5-Aminomethyl-2-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers a convenient and efficient route to the methyl ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-2-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid esters.
Scientific Research Applications
5-Aminomethyl-2-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-2-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active acid form. These interactions can influence various molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid:
2-Amino-5-chlorobenzoic acid methyl ester: This compound has a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
5-Aminomethyl-2-methyl-benzoic acid methyl ester is unique due to the presence of both an amino group and a methyl ester group on the benzene ring
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRSOSNUHLOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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